Celestone

Vue d'ensemble

Description

Celestone, also known as betamethasone, is a glucocorticoid steroid medication . It is used to treat many different inflammatory conditions such as allergic reactions, ulcerative colitis, arthritis, lupus, multiple sclerosis, inflammation of the joints or tendons, and problems caused by low adrenal gland hormone levels . It is also used to prevent respiratory distress syndrome in premature infants .

Synthesis Analysis

Betamethasone is a derivative of prednisolone, with a 16ß-methyl group that enhances the anti-inflammatory action of the molecule and reduces the sodium- and water-retaining properties of the fluorine atom bound at carbon 9 . Betamethasone sodium phosphate, a soluble ester, provides prompt activity, while betamethasone acetate is only slightly soluble and affords sustained activity .

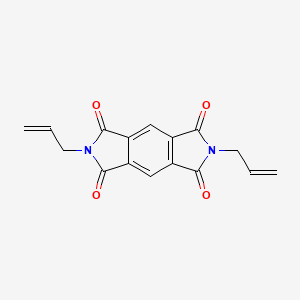

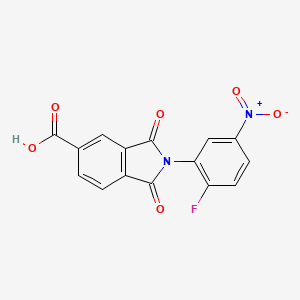

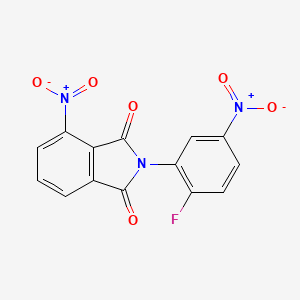

Molecular Structure Analysis

The formula for betamethasone sodium phosphate is C22H28FNa208P and it has a molecular weight of 516.40 . The formula for betamethasone acetate is C24H31FO6 and it has a molecular weight of 434.50 .

Chemical Reactions Analysis

Betamethasone sodium phosphate is a white to practically white, odorless powder, and is hygroscopic . It is freely soluble in water and in methanol, but is practically insoluble in acetone and in chloroform . Betamethasone acetate is a white to creamy white, odorless powder that sinters and resolidifies at about 165°C, and remelts at about 200°C-220°C with decomposition . It is practically insoluble in water, but freely soluble in acetone, and is soluble in alcohol and in chloroform .

Physical and Chemical Properties Analysis

Betamethasone sodium phosphate is a white to practically white, odorless powder, and is hygroscopic . It is freely soluble in water and in methanol, but is practically insoluble in acetone and in chloroform . Betamethasone acetate is a white to creamy white, odorless powder that sinters and resolidifies at about 165°C, and remelts at about 200°C-220°C with decomposition . It is practically insoluble in water, but freely soluble in acetone, and is soluble in alcohol and in chloroform .

Applications De Recherche Scientifique

Cholesteryl Esters Analysis : Celestone plays a role in cholesteryl esters (CEs) analysis. In a study, the profiling of CEs was enhanced by a method involving charge tagging Paternò-Büchi reaction and liquid chromatography-mass spectrometry. This method improved the detection and quantification of CEs in human plasma, crucial for monitoring metabolic diseases (Xie et al., 2020).

Capillary Electrophoresis Applications : this compound has been mentioned in the context of capillary electrophoresis (CE), a technique used in biochemical and pharmaceutical studies, food analysis, and environmental research. This technique is highlighted for its role in separation science, particularly in 2-D separation systems and nano- and microfluidic devices (Huo & Kok, 2008).

Retinal Toxicity Study : this compound was subject to a case study involving its inadvertent intravitreal injection. Spectral domain optical coherence tomography was used to examine the resulting retinal damage, providing insights into the pathophysiology of retinal changes caused by the drug or its excipients (Marticorena-Álvarez & Guijarro, 2016).

Unsaturated Fatty Acyls in CEs : Another study focused on identifying the structural diversity of unsaturated fatty acyls in cholesteryl esters via photochemical reaction and tandem mass spectrometry. This research is significant for uncovering the diversity in CEs, which is crucial in the study of lipid metabolism and related disorders (Ren, Franklin, & Xia, 2017).

Nanoparticle Analysis in CE : In a study focused on nanoparticles (NPs), this compound was mentioned in the context of CE, a technique used for the characterization of NPs. This is significant in biological and biomedical studies due to the unique properties of NPs (Ban, Yoo, & Song, 2015).

Climate Engineering Research Ethics : this compound has been referenced in discussions about climate engineering (CE) research, emphasizing the need for ethical guidelines and institutions to regulate empirical tests in this field. This highlights the broader implications of CE research and its potential impact on the environment and society (Morrow, Kopp, & Oppenheimer, 2009).

Food Analysis and Foodomics : CE methods, including the use of this compound, have been applied in the analysis of foods and food components. This research is part of Foodomics, providing insights into food quality, safety, nutritional value, and the effects of food processing (García-Cañas, Simó, Castro-Puyana, & Cifuentes, 2014).

Mécanisme D'action

Safety and Hazards

Celestone Soluspan may cause serious side effects. Some of these include fast, slow, or irregular heartbeats; blurred vision, tunnel vision, eye pain, or seeing halos around lights; bumps on the skin, or raised blotches (purple, pink, brown, or red); chest pain, swollen glands; a seizure; swelling, rapid weight gain, shortness of breath; any wound that will not heal; pain and swelling or stiffness in your joints with fever or general ill feeling; severe pain in your upper stomach spreading to your back; severe depression, changes in personality, unusual thoughts or behavior; or increased adrenal gland hormones . It can also affect growth in children .

Propriétés

IUPAC Name |

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-44-9 | |

| Record name | betamethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7835794.png)

![5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B7835839.png)

![5-Methyl-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7835868.png)

![Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7835872.png)